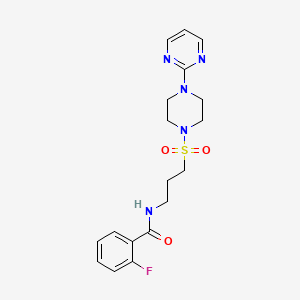
2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide” is a complex organic molecule. It contains a pyrimidinylpiperazine moiety, which is known to act as an antagonist of the α2-adrenergic receptor .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, the structures of newly synthesized amide derivatives were confirmed by 1H NMR, 13C NMR, and LC/MS analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the density of a related compound is reported to be 1.158 g/mL at 25 °C (lit.), and it has a boiling point of 277 °C (lit.) .科学的研究の応用
Anti-Fibrosis Activity
The study by Gu et al highlights the anti-fibrotic properties of this compound. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including the mentioned compound. These derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, 2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide demonstrated better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Derivatization Reagent for Carboxyl Groups
Interestingly, 1-(2-pyrimidyl)piperazine , a derivative of this compound, serves as a derivatization reagent for carboxyl groups on peptides . It finds application during the spectrophotometric analysis of phosphopeptides.
Antiproliferative Activity
In another study, 2-methyl-3-(2-fluorobenzoyl)benzofuran exhibited antiproliferative activity against MCF-10A cells . Although not directly related to the compound , it underscores the potential of related structures.
Other Biological Activities
While specific research on the compound itself is limited, pyrimidine derivatives, in general, have been investigated for antimicrobial, antiviral, antitumor, and other biological activities . Further exploration may reveal additional applications.
Chemical Biology and Medicinal Chemistry
The pyrimidine moiety, including compounds like the one , is considered a privileged structure in medicinal chemistry . Researchers continue to explore novel heterocyclic compounds with potential biological activities, leveraging pyrimidine as a core scaffold.
将来の方向性
The future directions for this compound could involve further exploration of its biological activities. For instance, pyrimidine derivatives have shown promising anticancer activity via selective inhibition of protein kinases . Therefore, “2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide” could be investigated for similar activities.
特性
IUPAC Name |
2-fluoro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3S/c19-16-6-2-1-5-15(16)17(25)20-9-4-14-28(26,27)24-12-10-23(11-13-24)18-21-7-3-8-22-18/h1-3,5-8H,4,9-14H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZHNWOVCZRMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)


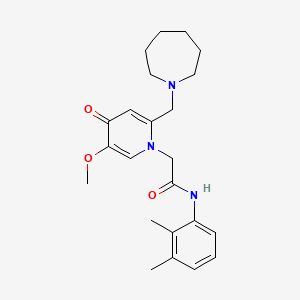
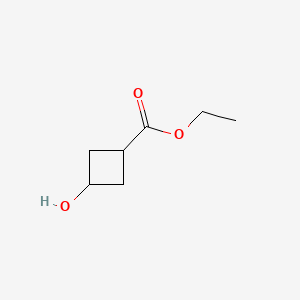

![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)

![2-(cyclopentylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2763848.png)

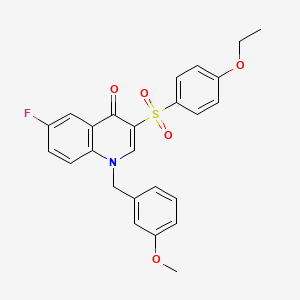
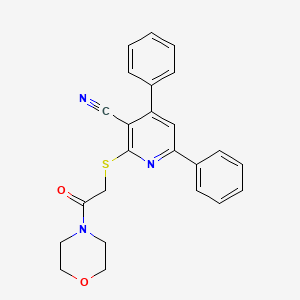
![4-(tert-butyl)-N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2763852.png)